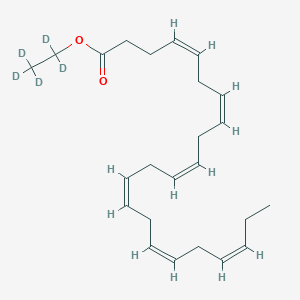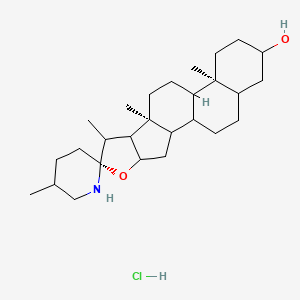
Tomatidine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tomatidine (hydrochloride) is a steroidal alkaloid derived from the aglycone of α-tomatine, a compound found in the leaves and green fruits of tomato plants (Solanum lycopersicum). It is known for its anabolic properties and potential therapeutic applications, particularly in preventing muscle wasting and promoting muscle growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tomatidine can be synthesized through the hydrolysis of α-tomatine, which involves breaking down the glycosidic bonds to release the aglycone, tomatidine. This process typically requires acidic conditions and elevated temperatures to facilitate the hydrolysis reaction .
Industrial Production Methods
Industrial production of tomatidine often involves the extraction of α-tomatine from tomato plant tissues, followed by its hydrolysis to yield tomatidine. Advanced extraction techniques, such as ultra-high-performance liquid chromatography (UHPLC), are employed to isolate and purify tomatidine from the plant matrix .
Analyse Chemischer Reaktionen
Types of Reactions
Tomatidine undergoes various chemical reactions, including:
Oxidation: Tomatidine can be oxidized to form tomatidone, a ketone derivative.
Reduction: Reduction reactions can convert tomatidone back to tomatidine.
Substitution: Tomatidine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
Oxidation: Tomatidone
Reduction: Tomatidine (from tomatidone)
Substitution: Various substituted tomatidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tomatidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on soil microbiomes.
Medicine: Investigated for its potential to inhibit muscle atrophy, reduce cholesterol levels, and act as an anti-cancer agent
Wirkmechanismus
Tomatidine exerts its effects through several molecular pathways:
Inhibition of Muscle Atrophy: Tomatidine interacts with the ATF4 pathway, a critical mediator of age-related muscle weakness and atrophy.
Antibacterial Activity: Targets the ATP synthase subunit C in Staphylococcus aureus, disrupting bacterial energy production.
Anticancer Properties: Synergizes with chemotherapeutic agents like cisplatin to induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Tomatine: The glycosylated form of tomatidine, found abundantly in tomato plants.
Ursolic Acid: Another compound with similar anabolic and anti-cancer properties.
Solanine: A steroidal alkaloid found in potatoes, with similar toxicological and biological activities.
Uniqueness
Tomatidine is unique due to its potent anabolic effects and its ability to inhibit muscle atrophy through the ATF4 pathway. Its dual role in promoting muscle health and exhibiting antibacterial and anticancer properties makes it a versatile compound in scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H46ClNO2 |
|---|---|
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |
InChI |
InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+;/m0./s1 |
InChI-Schlüssel |
SXXHVPYRDFJKPG-HLKBPZKUSA-N |
Isomerische SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1.Cl |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[(2S)-1-oxo-3-phenyl-1-[[(7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765600.png)
![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)


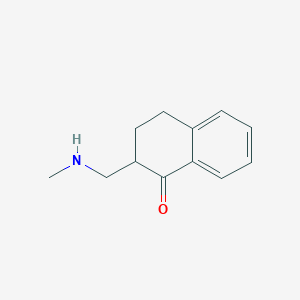
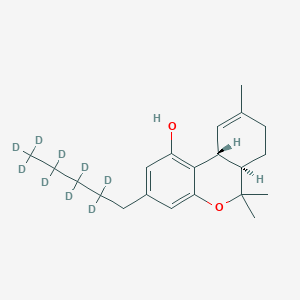
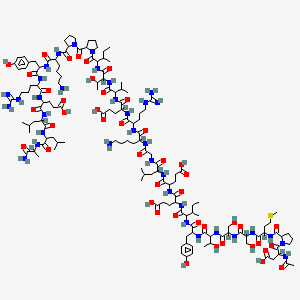

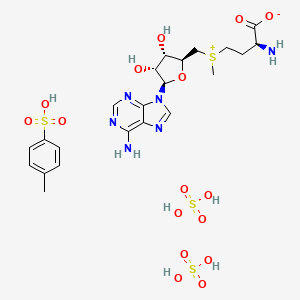
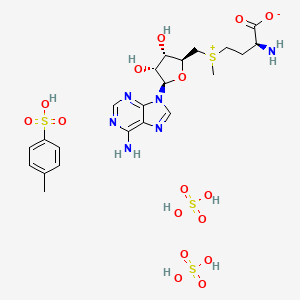
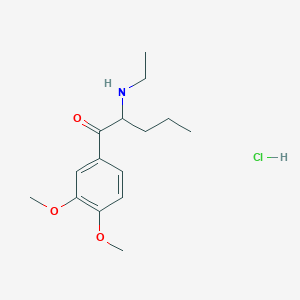
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
